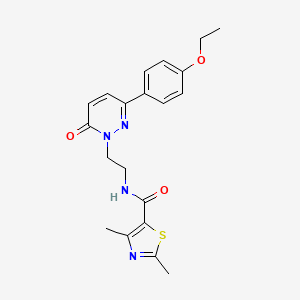

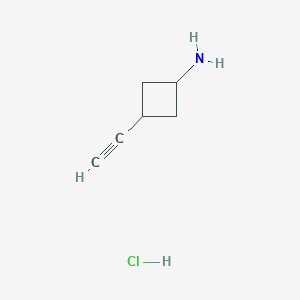

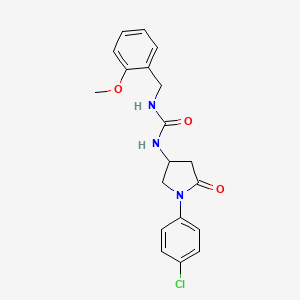

![molecular formula C12H15N3O4S2 B2654377 3-甲基-8-(噻吩-2-基磺酰基)-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 923693-25-8](/img/structure/B2654377.png)

3-甲基-8-(噻吩-2-基磺酰基)-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of hydantoin, which is a heterocyclic organic compound with the formula (CH2)2(CO)2NH. Hydantoins have applications across chemical and pharmaceutical industries . The compound also seems to contain a spiro functional group, which is a bicyclic structure consisting of two rings of any type sharing one atom .

Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple functional groups including a spiro group and a hydantoin group . Quantum chemical calculations could be used to confirm the geometry of the compound .Chemical Reactions Analysis

The compound, being a derivative of hydantoin, might undergo similar reactions. These could include reactions with alkyl halides to form N-alkylated hydantoins .科学研究应用

有机硫化合物的生物降解

噻吩衍生物在石油和其他化石燃料产品中发现的有机硫化合物的生物降解研究中发挥着重要作用。这些化合物,如二苯并噻吩 (DBT) 及其衍生物,对于了解含硫污染物的环境归宿至关重要。研究重点在于识别生物降解过程中产生的代谢产物,并探索微生物修复策略解决噻吩基化合物的环境污染的潜力 (Kropp & Fedorak, 1998)。

生物生产化学品的后续处理

噻吩衍生物也与生物生产的化学品相关,如 1,3-丙二醇和 2,3-丁二醇,它们在工业过程中有广泛的应用。这些生物生产的二醇的分离和纯化,对其商业用途至关重要,涉及噻吩衍生物可以发挥作用的技术,以优化与产率、纯度和能耗相关的工艺 (Xiu & Zeng, 2008)。

使用噻吩衍生物的分离技术

研究包括噻吩在内的离子液体中无限稀释溶质的活度系数,突出了噻吩衍生物在分离技术中的应用。此类研究对于开发用于分离复杂混合物(包括烃类)的高级材料至关重要,并提高了诸如从烷烃中分离烯烃等工艺的效率 (Domańska, Wlazło, & Karpińska, 2016)。

环境和健康影响研究

噻吩衍生物的研究延伸到环境科学和毒理学,评估这些化合物对人体健康和环境的影响。例如,对双酚 A (BPA) 的研究,虽然不是噻吩衍生物,但说明了评估化学化合物(包括与噻吩相关的化合物)对职业接触和潜在健康风险的安全性和影响的更广泛背景 (Ribeiro, Ladeira, & Viegas, 2017)。

作用机制

未来方向

属性

IUPAC Name |

3-methyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S2/c1-14-10(16)12(13-11(14)17)4-6-15(7-5-12)21(18,19)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNZCMHVMIMAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

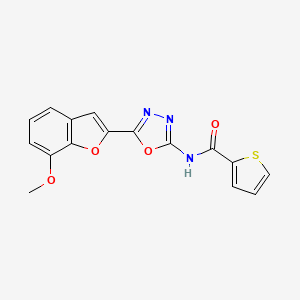

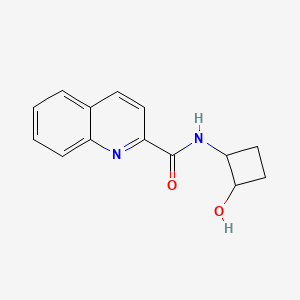

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

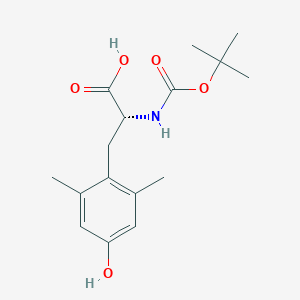

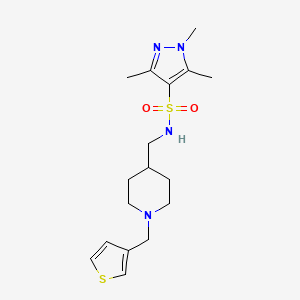

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)

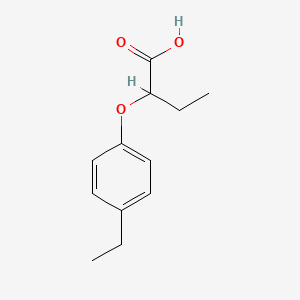

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)